molecular formula C15H15ClN2O3S B3039113 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide CAS No. 97437-97-3

4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide

Cat. No.: B3039113
CAS No.: 97437-97-3
M. Wt: 338.8 g/mol
InChI Key: ZYADNDOMPSFJLJ-UHFFFAOYSA-N
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Description

“4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide” is a chemical compound with the molecular formula C14H14ClNO2S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” involves two aromatic rings tilted relative to each other . The molecule is twisted at the S atom, with a C-SO2-NH-C torsion angle .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 295.79 . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

1. Tritium Labeling and Chemokine Receptor Antagonism

4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide has been studied for its potential as a C-C chemokine receptor 1 (CCR1) antagonist. It underwent successful tritium labeling, a process used in biological research for tracking and studying molecular interactions. This compound demonstrated multiple labeled species upon analysis, indicating its potential in biochemical research (Hong et al., 2015).

2. Electroactive Material for Ion Selective Electrodes

The compound has been explored as an electroactive material for the preparation of modified ion-selective electrodes. These electrodes are used for potentiometric determination of zirconium ions. The sensing reaction of the compound with zirconium ions has been examined, showing promising applications in environmental and analytical chemistry (Mohamed et al., 2020).

3. Spectrophotometric Method for Trace Metal Determination

A spectrophotometric method using this compound has been developed for determining trace amounts of zirconium and uranium in environmental samples. This method is based on a complexation reaction and has shown potential in the field of environmental monitoring and analysis (Al-Kady, 2012).

4. Anticancer Agent Synthesis

This compound has been used as a precursor in the synthesis of pro-apoptotic compounds with potential anticancer activity. These derivatives have shown significant activity in in vitro studies, particularly against melanoma cell lines (Yılmaz et al., 2015).

5. Molecular Docking and Antidiabetic Agent Synthesis

The compound's derivatives have been studied for their antidiabetic activity, with molecular docking simulations revealing interactions with key enzymes. This research suggests potential applications in the development of new antidiabetic medications (Thakral et al., 2020).

Safety and Hazards

This compound is labeled with a warning signal word, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-9-3-4-10(2)13(7-9)18-15(19)11-5-6-12(16)14(8-11)22(17,20)21/h3-8H,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYADNDOMPSFJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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